
4-(甲基氨基)嘧啶-2-甲酸甲酯
描述
Methyl 4-(methylamino)pyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a pyrimidine derivative, which is a class of aromatic heterocyclic organic compounds similar to pyridine. Pyrimidines are known for their wide range of biological activities and are commonly found in nucleic acids, vitamins, and coenzymes.
科学研究应用
Methyl 4-(methylamino)pyrimidine-2-carboxylate has several scientific research applications, including:
生化分析
Biochemical Properties
Methyl 4-(methylamino)pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This interaction suggests that Methyl 4-(methylamino)pyrimidine-2-carboxylate may have anti-inflammatory properties. Additionally, it may interact with endoplasmic reticulum (ER) chaperones and apoptosis markers, indicating potential neuroprotective effects .
Cellular Effects
Methyl 4-(methylamino)pyrimidine-2-carboxylate influences various cellular processes. It has been observed to affect cell viability, gene expression, and cellular metabolism. In human neuronal cells, pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of ER chaperones and apoptosis markers . This compound may also modulate cell signaling pathways, such as the NF-kB inflammatory pathway, thereby influencing cellular responses to stress and inflammation .
Molecular Mechanism
The molecular mechanism of Methyl 4-(methylamino)pyrimidine-2-carboxylate involves several biochemical interactions. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, pyrimidine derivatives have been shown to interact with active residues of ATF4 and NF-kB proteins, leading to the inhibition of ER stress and apoptosis . These interactions suggest that Methyl 4-(methylamino)pyrimidine-2-carboxylate may have therapeutic potential in neuroprotection and anti-inflammatory applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(methylamino)pyrimidine-2-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can maintain their neuroprotective and anti-inflammatory properties over extended periods
Dosage Effects in Animal Models
The effects of Methyl 4-(methylamino)pyrimidine-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects. Pyrimidine derivatives have been shown to have a threshold effect, where the therapeutic benefits are observed within a specific dosage range . It is crucial to determine the optimal dosage to maximize the therapeutic potential while minimizing adverse effects.
Metabolic Pathways
Methyl 4-(methylamino)pyrimidine-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Pyrimidine derivatives are known to participate in the de novo synthesis of nucleotides, which are essential for DNA and RNA synthesis . Additionally, the compound may influence the catabolism of nucleotides and the purine salvage pathway, impacting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Methyl 4-(methylamino)pyrimidine-2-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Methyl 4-(methylamino)pyrimidine-2-carboxylate’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, pyrimidine derivatives have been shown to localize in the endoplasmic reticulum and mitochondria, where they exert their neuroprotective and anti-inflammatory effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methylamino)pyrimidine-2-carboxylate typically involves the reaction of substituted aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Another method involves the use of dimethyl carbonate (DMC) and DABCO as reagents under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
Methyl 4-(methylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
作用机制
The mechanism of action of Methyl 4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Methyl 4-(methylamino)pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives, such as:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
2-Chloro-4-(trifluoromethyl)pyrimidine: Known for its anti-inflammatory activities.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of Methyl 4-(methylamino)pyrimidine-2-carboxylate.
属性
IUPAC Name |
methyl 4-(methylamino)pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJCWXRJLOTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1508442-76-9 | |
| Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


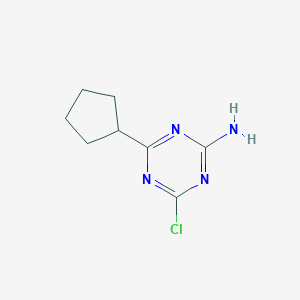
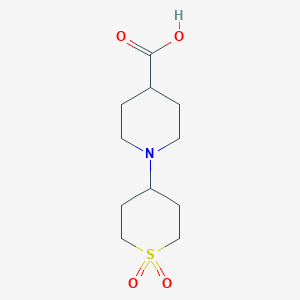
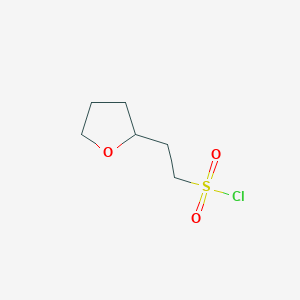
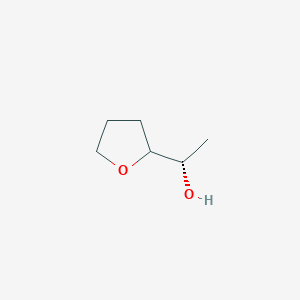
![Methyl(([3-(oxan-4-YL)-1,2,4-oxadiazol-5-YL]methyl))amine](/img/structure/B1425751.png)
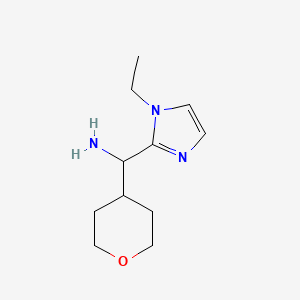
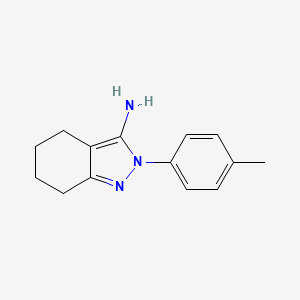

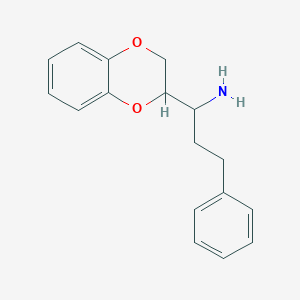


![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
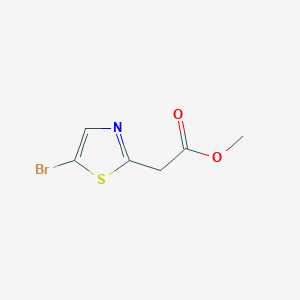
![1H-Imidazol-2-amine, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B1425769.png)
